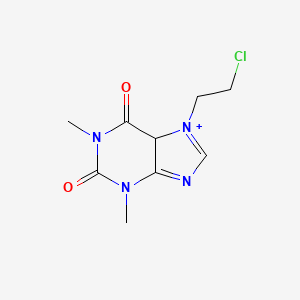
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of theophylline, a well-known stimulant found in tea and cocoa. It is characterized by the presence of a chloroethyl group attached to the purine ring, which imparts unique chemical properties.
準備方法
The synthesis of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of theophylline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the nitrogen of the purine ring with the 2-chloroethyl group. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete conversion .
化学反応の分析
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学的研究の応用
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
作用機序
The mechanism of action of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with cellular components. As an adenosine receptor antagonist, it binds to adenosine receptors, blocking the action of adenosine and thereby modulating various physiological responses. Additionally, its alkylating properties allow it to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, which is particularly useful in cancer treatment .
類似化合物との比較
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Mustard Gas: A chemical warfare agent with similar alkylating properties but significantly different applications and toxicity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H12ClN4O2+ |
|---|---|
分子量 |
243.67 g/mol |
IUPAC名 |
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H12ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5-6H,3-4H2,1-2H3/q+1 |
InChIキー |
TUSTWRHLVNVSTE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


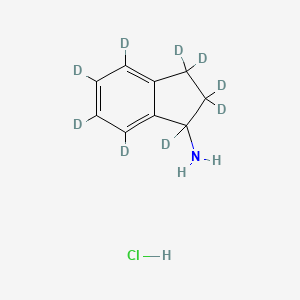




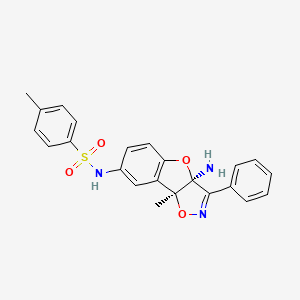
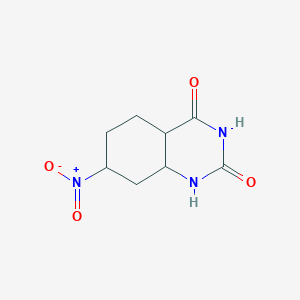
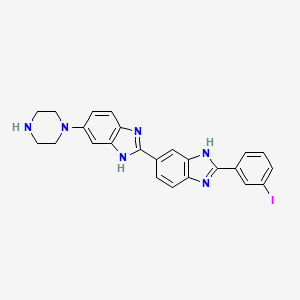
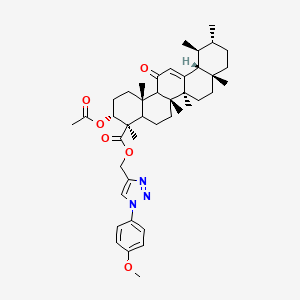
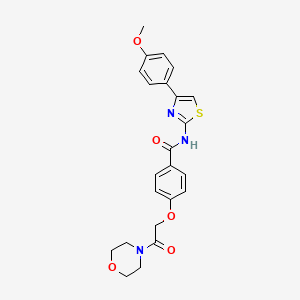
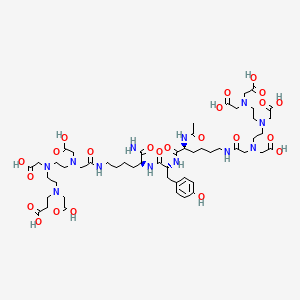
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
